Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride
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Overview
Description
“Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2411195-17-8 . It has a molecular weight of 209.67 and is typically available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is "methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate hydrochloride" . The InChI Code for this compound is "1S/C8H15NO3.ClH/c1-7(2)5(10)4-8(7,9)6(11)12-3;/h5,10H,4,9H2,1-3H3;1H" . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Material Science Applications
Small-ring Compounds Synthesis : Research on small-ring compounds like 1,3-Dimethylenecyclobutane provides insights into the synthesis of structurally related compounds, emphasizing the challenges and strategies in constructing cyclobutane derivatives, which are core to Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate; hydrochloride synthesis (Caserio et al., 1958).
β-Dipeptides and Cyclobutane Derivatives : The stereodivergent syntheses of bis(cyclobutane) β-dipeptides illustrate the utility of cyclobutane-based amino acid derivatives in peptide synthesis, highlighting a method to synthesize enantiomeric and diastereomeric peptides containing cyclobutane residues, relevant to the structural exploration of Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate; hydrochloride (Izquierdo et al., 2002).
Photolysis Studies : Investigation into the photolysis of methyl 2-chloro-3-oxobutanoate sheds light on reaction mechanisms involving cleavage and rearrangement, relevant for understanding the photolytic behavior of structurally similar compounds to Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate; hydrochloride (Enev et al., 1987).
1-Aminocyclopropane-1-carboxylate and Related Ligands : A study on 1-Aminocyclopropane-1-carboxylate and 1-Aminocyclobutane-1-carboxylate ligands of the N-Methyl-D-Aspartate-associated Glycine Receptor highlights their neuropharmacological characterization, providing a foundation for further exploration of similar compounds in neuroscientific research (Rao et al., 1990).
Planarity and Crystal Structure Analysis : The study on the planarity of the cyclobutane ring in crystals of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate contributes to understanding the structural aspects and electronic interactions in cyclobutane derivatives, which are relevant to the physical chemistry of Methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate; hydrochloride (Shabir et al., 2020).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
methyl 1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-7(2)5(10)4-8(7,9)6(11)12-3;/h5,10H,4,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBBPJXOVVEWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C(=O)OC)N)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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